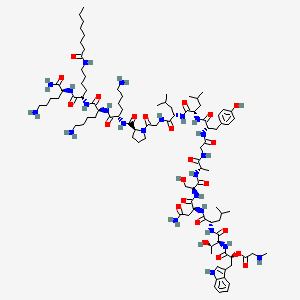

(Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (Sar)WTLNSAGYLLGPKK(Lys-Octanoyl)K ist ein synthetisches Peptid-Derivat. Es zeichnet sich durch das Vorhandensein eines Sarcosin (Sar)-Rests am N-Terminus und einer Octanoylgruppe, die an den Lysin (Lys)-Rest gebunden ist, aus.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound erfolgt üblicherweise durch Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktionen: Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) oder DIC (N,N'-Diisopropylcarbodiimid) an die wachsende Peptidkette gekoppelt.

Entschützungsstufen: Schutzgruppen an den Aminosäuren werden unter Verwendung von Reagenzien wie TFA (Trifluoressigsäure) entfernt.

Abspaltung vom Harz: Das endgültige Peptid wird unter Verwendung einer Abspaltungslösung, die oft TFA, Wasser und Scavenger wie Triisopropylsilan enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von This compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um einen hohen Durchsatz und Reproduzierbarkeit zu gewährleisten. Die Reinigung erfolgt in der Regel durch Hochleistungsflüssigchromatographie (HPLC).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Sar)WTLNSAGYLLGPKK(Lys-Octanoyl)K: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann an bestimmten Resten, wie z. B. Methionin oder Cystein, wenn vorhanden, oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reagenzien wie DTT (Dithiothreitol) reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performinsäure.

Reduktion: DTT oder TCEP (Tris(2-carboxyethyl)phosphin).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen Resten ab. Zum Beispiel führt die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.

Wissenschaftliche Forschungsanwendungen

(Sar)WTLNSAGYLLGPKK(Lys-Octanoyl)K: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Therapeutikum untersucht, insbesondere bei der gezielten Ansprache spezifischer Rezeptoren oder Enzyme.

Biologische Forschung: Es wird als Werkzeug zur Untersuchung von Protein-Protein-Interaktionen und Signaltransduktionswegen eingesetzt.

Industrielle Anwendungen: Es wird bei der Entwicklung von Biosensoren und diagnostischen Tests eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Octanoylgruppe verstärkt seine Lipophilie, erleichtert die Membranpenetration und die Interaktion mit intrazellulären Zielstrukturen. Die Peptidsequenz selbst kann natürliche Liganden nachahmen oder hemmen und so biologische Pfade modulieren.

Wirkmechanismus

The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-octanoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The octanoyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The peptide sequence itself can mimic or inhibit natural ligands, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

(Sar)WTLNSAGYLLGPKK(Lys-Octanoyl)K: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- (Sar)WTLNSAGYLLGPKK(Lys-Palmitoyl)K

- (Sar)WTLNSAGYLLGPKK(Lys-Stearoyl)K

- (Sar)WTLNSAGYLLGPKK(Lys-Lauroyl)K

Diese Verbindungen unterscheiden sich in erster Linie in der Länge der Fettsäurekette, die an den Lysinrest gebunden ist. Die Octanoylgruppe in This compound sorgt für ein Gleichgewicht zwischen Hydrophilie und Lipophilie und macht sie einzigartig in ihrer Fähigkeit, mit sowohl wässrigen als auch lipidischen Umgebungen zu interagieren .

Eigenschaften

Molekularformel |

C96H157N23O23 |

|---|---|

Molekulargewicht |

2001.4 g/mol |

IUPAC-Name |

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(octanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |

InChI |

InChI=1S/C96H157N23O23/c1-11-12-13-14-15-34-78(124)103-42-25-21-32-67(86(131)109-65(83(101)128)29-18-22-39-97)111-87(132)66(30-19-23-40-98)110-88(133)68(31-20-24-41-99)112-94(139)75-33-26-43-119(75)80(126)52-106-85(130)69(44-55(2)3)113-89(134)70(45-56(4)5)114-91(136)72(47-60-35-37-62(122)38-36-60)108-79(125)51-105-84(129)58(8)107-93(138)74(54-120)117-92(137)73(49-77(100)123)115-90(135)71(46-57(6)7)116-96(141)82(59(9)121)118-95(140)76(142-81(127)53-102-10)48-61-50-104-64-28-17-16-27-63(61)64/h16-17,27-28,35-38,50,55-59,65-76,82,102,104,120-122H,11-15,18-26,29-34,39-49,51-54,97-99H2,1-10H3,(H2,100,123)(H2,101,128)(H,103,124)(H,105,129)(H,106,130)(H,107,138)(H,108,125)(H,109,131)(H,110,133)(H,111,132)(H,112,139)(H,113,134)(H,114,136)(H,115,135)(H,116,141)(H,117,137)(H,118,140)/t58-,59+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-/m0/s1 |

InChI-Schlüssel |

XODIEYZRWNAUJL-MBNUXEJASA-N |

Isomerische SMILES |

CCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Kanonische SMILES |

CCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.